Triglyceride

Description

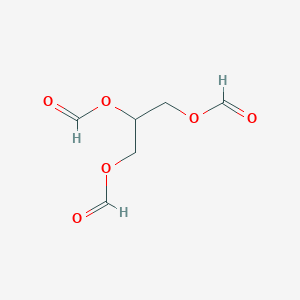

Structure

3D Structure

Properties

IUPAC Name |

2,3-diformyloxypropyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTFJSFQGQCHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC=O)OC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801029629 | |

| Record name | 1,2,3-Propanetriyl triformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32765-69-8 | |

| Record name | 1,2,3-Propanetriol, 1,2,3-triformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32765-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl triformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriyl triformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetriol, 1,2,3-triformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PG7H8DN6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Glyceryl Triformate

Esterification Pathways of Glycerol (B35011) with Formic Acid for Glyceryl Triformate Production

The formation of glyceryl triformate involves the reaction of the three hydroxyl groups of glycerol with formic acid. This process can be achieved through direct esterification or by utilizing catalytic approaches.

Direct Esterification Techniques

Direct esterification of glycerol with formic acid is a fundamental pathway for glyceryl triformate production. The traditional Fischer esterification method involves the direct reaction of glycerol with an excess of formic acid, typically in the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) nih.gov. The equilibrium nature of this reaction necessitates the removal of water, a byproduct of the esterification, to drive the reaction towards product formation. Techniques like molecular sieves or azeotropic distillation are employed for this purpose nih.gov. Under optimized conditions, such as a temperature of 110°C over 12 hours, this method can achieve glyceryl triformate yields of 60–70% nih.gov.

An accelerated direct esterification technique involves solvent-free microwave-assisted synthesis. Microwave irradiation enhances molecular collisions, significantly reducing reaction times. This method has demonstrated high yields, reaching 85% of glyceryl triformate within 30 minutes at 140°C and 300 W nih.gov.

Catalytic Approaches in Glyceryl Triformate Synthesis

Catalysis plays a crucial role in improving the efficiency, yield, and selectivity of glyceryl triformate synthesis, encompassing both homogeneous and heterogeneous systems.

Homogeneous catalysts, such as sulfuric acid, are widely used to enhance the esterification rates. Studies have shown that using sulfuric acid at concentrations of 1–5 wt.% can improve esterification rates, leading to approximately 40% triformate selectivity at 80°C nih.gov. While effective, homogeneous catalysts often pose challenges related to separation from the product mixture and potential corrosion.

Heterogeneous catalysts offer advantages in terms of easier separation and reduced environmental impact. Zeolites, such as H-ZSM-5, and sulfonated carbon catalysts are examples of heterogeneous acid catalysts employed for greener synthesis routes nih.gov. H-ZSM-5, for instance, has demonstrated superior performance, achieving a 75% glyceryl triformate yield with 98% selectivity at 120°C, surpassing the efficiency of homogeneous acids nih.gov.

Enzymatic esterification presents another sustainable catalytic approach. Lipases, particularly those immobilized on mesoporous silica (B1680970) (e.g., Candida antarctica lipase), can catalyze the esterification of glycerol with formic acid under mild conditions (e.g., 50°C, pH 5). However, yields for enzymatic methods typically remain low, around 30%, often due to substrate inhibition nih.gov.

Homogeneous Catalysis

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of glyceryl triformate. Key parameters include temperature, reaction time, reactant molar ratios, and the method of water removal.

For direct esterification, maintaining high formate (B1220265) concentrations (above 2.5 M) is crucial to shift the equilibrium towards triformate formation. However, this must be balanced against competing hydrolysis and over-oxidation to carbon dioxide, which can limit yields nih.gov. The removal of water, either through molecular sieves or azeotropic distillation, is a fundamental technique to enhance conversion nih.gov.

Microwave-assisted synthesis has shown significant improvements in both yield and reaction time. For example, a yield of 85% was achieved in just 30 minutes at 140°C with 300 W microwave irradiation, compared to 60–70% yield over 12 hours at 110°C using traditional Fischer esterification nih.gov.

In catalytic systems, specific conditions are tailored to the catalyst. For heterogeneous catalysts like H-ZSM-5, a temperature of 120°C has been reported to yield 75% glyceryl triformate with 98% selectivity nih.gov. While enzymatic methods operate at milder temperatures (e.g., 50°C), their yields are generally lower nih.gov.

The following table summarizes the comparative analysis of various esterification methods for glyceryl triformate synthesis, highlighting their typical yields, reaction times, and energy inputs.

Table 1: Comparative Analysis of Glyceryl Triformate Esterification Methods

| Method | Yield (%) | Time | Energy Input | Scalability |

| Fischer Esterification | 60–70 | 12 hours | Moderate | High |

| Microwave-Assisted | 85 | 0.5 hours | High | Limited |

| Heterogeneous Acid (H-ZSM-5) | 75 | Not specified | Moderate | High |

| Enzymatic Esterification | ~30 | Not specified | Low | Moderate |

| Homogeneous Acid (H₂SO₄) | ~40 (selectivity) | Not specified | Moderate | High |

Temperature and Pressure Effects

Temperature and pressure play crucial roles in influencing the reaction kinetics, yield, and selectivity of glyceryl triformate synthesis. In acid-catalyzed direct esterification, the reaction of glycerol with excess formic acid in the presence of concentrated sulfuric acid can achieve 60-70% triformate yield within 12 hours at 110°C. wikipedia.org Another acid-catalyzed esterification with sulfuric acid achieved approximately 40% triformate selectivity at 80°C. wikipedia.org

Microwave irradiation offers an accelerated approach, reducing reaction time to 30 minutes with triformate yields reaching 85% under solvent-free conditions at 140°C. wikipedia.org While higher temperatures generally increase the conversion rate of glycerol in various reactions, they can sometimes lead to decreased selectivity or the formation of degradation products, as observed in glycerol hydrogenolysis where selectivity to propylene (B89431) glycol decreased at temperatures ≥220°C. High pressure can also significantly increase the viscosity of the system, which may influence molecular conformations and reaction pathways. uni.lu

Table 1: Temperature Effects on Glyceryl Triformate Synthesis

| Synthesis Method | Temperature (°C) | Reaction Time | Triformate Yield/Selectivity | Reference |

| Acid-Catalyzed Direct Esterification | 110 | 12 hours | 60-70% Yield | wikipedia.org |

| Acid-Catalyzed Esterification (H₂SO₄) | 80 | Not specified | ~40% Selectivity | wikipedia.org |

| Solvent-Free Microwave-Assisted | 140 | 30 minutes | 85% Yield | wikipedia.org |

Reactant Ratios and Concentrations

In a method involving oxalic acid, increasing the oxalic acid-to-glycerol molar ratio to 3:1, coupled with vacuum distillation to remove water, improved triformate yields to approximately 25%. wikipedia.org For the acetylation of glycerol, studies have shown that acetic acid-to-glycerol molar ratios between 1 and 9 can increase glycerol conversion. imperial.ac.uk

Solvent Effects and Green Chemistry Considerations

The choice of solvent and adherence to green chemistry principles are increasingly important in chemical synthesis. Glycerol itself is recognized as a prototypical "green solvent" due to its abundance, biodegradability, non-toxicity, and high polarity. nih.govmetabolomicsworkbench.orguni.luuni.lu It can dissolve a wide range of organic and inorganic compounds and has a higher boiling point and lower vapor pressure compared to water, facilitating product separation and catalyst recycling in some applications. nih.govmetabolomicsworkbench.org

Solvent-free microwave-assisted synthesis represents a significant green chemistry approach to glyceryl triformate production, eliminating the need for traditional organic solvents and accelerating the reaction through enhanced molecular collisions. wikipedia.org

Advanced Synthetic Strategies for Analogues and Derivatives

Beyond direct esterification, advanced strategies explore the synthesis of glyceryl formate analogues and derivatives, often leveraging the versatility of glycerol and its related compounds.

Selective Modification of Unsaturated Triglycerides to Polyhydroxy Derivatives

The chemical modification of unsaturated triglycerides, which are major components of vegetable oils, is a significant area in oleochemistry for producing various functional materials. lipidmaps.orgacs.orgresearchgate.net These transformations can occur at the olefinic double bonds or the ester groups. Processes such as epoxidation, hydroformylation (inserting aldehyde groups), and oxidative cleavage are employed to introduce new functionalities or break down the fatty acid chains. lipidmaps.orgresearchgate.netgoogle.com While these methods can yield polyhydroxy derivatives (e.g., from ring-opening of epoxidized triglycerides with polyfunctional alcohols), direct selective modification of unsaturated triglycerides specifically to polyhydroxy derivatives that are glyceryl formates is less commonly reported in the general literature on triglyceride modification, suggesting it may be an area for further focused research.

Enzymatic Synthesis of Glyceryl Formates

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods, often operating under ambient conditions and avoiding harsh reagents. wikidata.org Lipases are frequently employed as biocatalysts for the esterification of glycerol. For instance, enzymatic interesterification of rapeseed oil with methyl formate has been demonstrated to produce formylglycerides, which are soluble in biodiesel, thereby avoiding the formation of a separate glycerol phase. uni-freiburg.de Lipase-catalyzed esterification of glycerol with other carboxylic acids, such as n-butyric acid, has also been successfully achieved, leading to glyceryl butyrate. wikidata.org Similarly, immobilized lipase (B570770) has been used for the synthesis of 4-methoxycinnamoylglycerol from 4-methoxycinnamic acid and glycerol, indicating the potential for broader application in synthesizing various glyceryl esters, including formates. lipidmaps.org

Purification and Isolation Techniques for Research-Grade Glyceryl Triformate

Obtaining research-grade glyceryl triformate requires effective purification and isolation techniques to separate it from unreacted starting materials, byproducts, and catalysts. Fractional distillation in vacuo has been successfully used to isolate triformin, allowing for the separation of the desired product from other glycerol formates and impurities. nih.gov

General laboratory purification techniques are also applicable. These include:

Distillation: Used to separate components based on differences in boiling points. For instance, in some processes involving glycerol formates, distillation is used to remove dilute formic acid or methyl formate. easychem.org

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are fundamental for separating complex mixtures into individual components based on their differential partitioning between a stationary and mobile phase. google.com These methods are widely used for purifying organic compounds for research purposes.

Liquid-Liquid Extraction: This technique can be employed to separate compounds based on their differential solubility in two immiscible liquid phases.

Crystallization: For compounds that can crystallize, this technique involves dissolving the impure substance in a hot solvent and then cooling it to allow the pure compound to crystallize out. Pure glyceryl triformate, when fused, solidifies with difficulty unless inoculated with a trace of the crystallized substance, indicating its crystalline nature. nih.gov

These techniques, often used in combination, are crucial for achieving the high purity required for research-grade glyceryl triformate, ensuring accurate characterization and reliable experimental results.

Reaction Kinetics and Mechanisms Involving Glyceryl Triformate

Mechanistic Investigations of Glyceryl Triformate Reactions

Electrocatalytic Oxidation Mechanisms of Glycerol (B35011) to Formate (B1220265)

Role of Metal-Based Catalysts (e.g., Pt, Pd, Au, Ni, Cu, Fe)

Metal-based catalysts play a pivotal role in the electrocatalytic oxidation of glycerol, influencing both activity and product selectivity. mdpi.comresearchgate.net

Platinum (Pt)-based catalysts are widely studied for GOR. They are highly active and are known to effectively catalyze the initial deprotonation of glycerol to intermediates like dihydroxyacetone and glyceraldehyde. chinesechemsoc.orgresearchgate.net Pt catalysts tend to preferentially oxidize the primary hydroxyl groups of glycerol. chinesechemsoc.org The selectivity on Pt can shift with increasing electrode potential, moving from glyceraldehyde to glyceric acid and tartronic acid, and finally to formate at higher potentials. chemrxiv.org DFT calculations suggest that on Pt(111), glycerol adsorption occurs via a carbon atom, leading to the preferential production of glyceric acid, though formate can also be formed. chemrxiv.orgchemrxiv.org

Palladium (Pd)-based catalysts are also highly active in glycerol electrooxidation, particularly under strongly alkaline conditions. acs.orgresearchgate.net Pd nanocrystals, with specific morphologies like octahedra, rhombic dodecahedra, and cubes, have shown varying catalytic performances, with PdOCTA often exhibiting high mass activity. researchgate.net Pd-based catalysts can produce various C1–C3 products, including formate, oxalate, and glycerate, with glycerate often being the dominant product. acs.orgresearchgate.net

Gold (Au)-based catalysts exhibit high performance for glycerol oxidation. researchgate.net They can also lead to the production of C1 and C2 products, including formate. chinesechemsoc.orgntu.edu.sg Studies have shown that the concentration of glycerol can influence product speciation on Au electrodes. researchgate.net

Nickel (Ni)-based catalysts are cost-effective alternatives to noble metals. Ni-boride (NixB) catalysts have shown activity for GOR to formate. researchgate.net NiCo hydroxide (B78521) materials have demonstrated enhanced activity for GOR, achieving high formate selectivity. chinesechemsoc.orgresearchgate.net Ni-based catalysts often oxidize to oxyhydroxides (e.g., NiOOH), which are reported as active species in glycerol oxidation. researchgate.netdiva-portal.org

Copper (Cu)-based catalysts are also being explored as cost-effective options. Cu2O thin films have shown promising catalytic activity for glycerol electro-oxidation in alkaline environments. researchgate.net

Iron (Fe)-based catalysts are another non-precious metal option. While less studied as monometallic catalysts for GOR compared to Ni or Cu, they are often incorporated into bimetallic or metal oxide systems to enhance performance. researchgate.netdiva-portal.org

The choice of catalyst significantly impacts the reaction pathways and product distribution, with noble metals generally offering higher efficiency and selectivity, while non-noble metals provide cost-effective alternatives. mdpi.comresearchgate.netresearchgate.net

Synergistic Effects in Bimetallic and Metal Oxide Catalysts

Bimetallic and metal oxide catalysts often demonstrate enhanced catalytic performance due to synergistic effects between the components, improving activity, selectivity, and stability beyond what is achievable with monometallic catalysts. mdpi.comresearchgate.netnih.gov

Bimetallic Catalysts:

Pt-based bimetallic catalysts (e.g., Pt-Bi, Pt-Cu, Pt-Au, Pt-Sb, Pt-Ru, Pt-Sn) show enhanced glycerol adsorption and activation, leading to higher yields of desired products and improved resistance to poisoning. mdpi.comdiva-portal.org For instance, the addition of Bi to Pt catalysts can inhibit C–C bond cleavage in alkaline environments, increasing the yield of C3 products like glyceric acid. chinesechemsoc.org

Pd-based bimetallic catalysts (e.g., Pd-Bi, Pd-Sn, Pd-Pt, Pd-Au, Pd-Ag, Pd-Cu) benefit from enhanced electronic interactions, leading to better selective oxidation processes. mdpi.comresearchgate.netnih.gov PdCu electrocatalysts, for example, show improved activity for glycerol electrooxidation due to synergistic effects. nih.gov The presence of Pd on nickel surfaces can increase current density and selectivity for glycerate formation. researchgate.net

Non-noble metal bimetallic systems like Ni-Mo, Ni-Co, and Cu-NiCo offer cost-effective solutions with significant improvements. mdpi.comresearchgate.netnih.gov For example, NiCo2O4/NF bimetallic oxide nanoarrays have been fabricated for efficient glycerol electrooxidation to formate, achieving high Faradaic efficiencies. researchgate.net Cu-doped NiCo alloy catalysts supported on nickel foam have shown high efficiency and a record Faradaic efficiency of 93.8% for formate production. nih.gov

Metal Oxide Catalysts: Many transition metal oxides, including BiVO4, TiO2, Fe2O3, MnO2, CuO, Co3O4, and NiCo2O4, are effective in glycerol oxidation. mdpi.com These catalysts offer properties such as high surface area, stability, and the ability to generate oxygen vacancies, which facilitate oxidation reactions. mdpi.com For example, CoP ultrathin nanosheets, a 3d-metal phosphate, demonstrate high performance and 82% selective formate production from glycerol. researchgate.netacs.org MnO2 has been reported as a stable GOR catalyst, with its high catalytic performance attributed to its ability to stabilize reactive oxygen species and reaction intermediates crucial for selective oxidation. chinesechemsoc.orgmdpi.com

Influence of Electrolyte and pH on Reaction Pathways

pH Value: GOR is highly sensitive to pH. Generally, higher current densities and enhanced catalytic activity are observed under alkaline conditions for common noble metal-based catalysts. chinesechemsoc.orgcore.ac.uk In basic conditions, glycerol's alcohol groups readily deprotonate to form electron-rich alkoxide species, which are more susceptible to oxidation. mdpi.com Lowering the pH can significantly inhibit the oxidation process on Pt and Au catalysts. chinesechemsoc.org The selectivity of the catalyst and the reaction pathway also fluctuate with changes in pH. For instance, the adsorption of bismuth atoms in an alkaline environment can inhibit C–C bond cleavage on Pt, favoring C3 products, while in acidic media, it can hinder the oxidation pathway of primary carbons. chinesechemsoc.org

Electrolyte Composition and Cation Effects: The type and concentration of ions in the electrolyte can modulate the activity and selectivity of the target product, a phenomenon known as the ion effect. rsc.org Specific cations can interact with glycerol oxidation intermediates, affecting their residence time and oxidation ability on the electrode surface, thereby controlling product selectivity. rsc.org For example, smaller alkali metal cations (Li+ > Na+ > K+ > Cs+) have been shown to increase the Faradaic efficiencies for the formate pathway. rsc.org The interaction of ions creates distinct regions at the electrode/electrolyte interface (inner Helmholtz layer, outer Helmholtz layer, and diffusion layer), influencing electron transfer and reactant/electrode interactions. diva-portal.orgrsc.org The adsorption of OH- is crucial for reactivating poisoned sites on the catalyst surface, and its adsorption increases with increasing pH. diva-portal.org

Computational Chemistry and Modeling of Reaction Pathways

Computational chemistry and modeling techniques are indispensable tools for gaining detailed insights into the complex reaction pathways of glycerol electrooxidation and for rational catalyst design. mdpi.comresearchgate.net These methods bridge the gap between macroscopic experimental observations and microscopic explanatory mechanisms. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations are extensively used to investigate the stability of glycerol electro-oxidation reaction intermediates and products, calculate energy barriers, and elucidate reaction pathways on various metal surfaces. pku.edu.cnchinesechemsoc.orgresearchgate.netchemrxiv.orgresearchgate.net

Mechanism Elucidation: DFT studies have established reaction pathways and identified factors controlling activity and product selectivity on surfaces like Pt(111) and Ag(111). researchgate.netchemrxiv.orgchemrxiv.org For example, DFT calculations have shown that the different adsorption preferences of intermediates on Pt (via carbon atoms) and Ag (via oxygen atoms) lead to distinct preferred reaction pathways and product distributions. chemrxiv.orgchemrxiv.org On Pt(111), the reaction tends to produce glyceric acid, while on Ag(111), C–C bonds are preferentially broken, leading to products like glycolaldehyde (B1209225) and formic acid. chemrxiv.orgchemrxiv.org

Catalyst Design: DFT calculations can imply lower energy barriers for reactions on specific catalyst materials, such as NiCo2O4, and reveal how the presence of certain elements (e.g., Ni in NiCo2O4) promotes the glycerol oxidation reaction. pku.edu.cn They also help in understanding how the addition of elements like Pd or Au to Ni nanoparticles can reduce the work function, strengthening OH adsorption and enhancing the removal of reaction intermediates. researchgate.net

Advanced Analytical Methodologies for Glyceryl Triformate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating glyceryl triformate from complex mixtures and for assessing its purity and concentration. fishersci.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique employed for the analysis of volatile and semi-volatile components. GC-MS is suitable for identifying and quantifying compounds that can be vaporized without decomposition. metabolomicsworkbench.orgthermofisher.com While direct analysis of highly polar or high-boiling point compounds like glycerol (B35011) (a related compound) can be challenging due to thermal decomposition in the hot inlet, derivatization techniques, such as trimethylsilylation (TMS), are commonly used to increase volatility and thermal stability, making them amenable to GC-MS analysis. wikipedia.org For identification, GC-MS methods can utilize retention time locking (RTL) to closely match retention times with reference chromatograms and mass spectral databases, enabling the screening for target compounds. metabolomicsworkbench.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely utilized for the precise quantification and detailed analysis of complex lipid mixtures, including glycerolipids like triglycerides. fishersci.cathermofisher.comnih.govsigmaaldrich.comguidetopharmacology.org This hyphenated technique offers significant advantages, such as the ability to separate isobaric and isomeric species and to mitigate ion-suppression effects, thereby improving the accuracy and reliability of analysis. thermofisher.comsigmaaldrich.com Electrospray ionization (ESI) is the most frequently used ionization technique in LC-MS, known for its "soft" ionization characteristics that minimize fragmentation of molecular ions, making it suitable for both small and large molecules. thermofisher.comguidetopharmacology.orgnih.gov For glycerolipids, ammonium (B1175870) adduct ions ([M+NH4]+) are commonly observed as precursor ions in positive mode ESI-MS, while formate (B1220265) adducts can be detected in negative mode. thermofisher.comnih.govguidetopharmacology.orgthermofisher.comlipidmaps.orgnih.govlabsolu.ca

Triple Quadrupole Mass Spectrometry

Triple Quadrupole (QqQ) mass spectrometers are extensively employed in targeted metabolomics and lipidomics due to their high sensitivity, speed, and wide linear dynamic range. thermofisher.comlipidmaps.orgnih.gov These systems typically operate in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is isolated, subjected to collision-induced dissociation (fragmentation), and then characteristic product ions are detected. thermofisher.comguidetopharmacology.orglipidmaps.orgnih.gov For triglycerides, MRM transitions often involve setting the ammonium adduct ion as the precursor and monitoring the neutral loss of fatty acids as product ions, providing quantitative information about specific triglyceride species. lipidmaps.orgnih.gov This approach allows for high-throughput analysis, enabling the quantification of numerous this compound species within a short timeframe. lipidmaps.orgnih.gov

High-Resolution Accurate Mass Tandem Mass Spectrometry

High-Resolution Accurate Mass Tandem Mass Spectrometry (HRAM-MS/MS), often employing hybrid analyzers such as quadrupole-time-of-flight (QTOF) or quadrupole-Orbitrap systems, provides highly accurate mass data essential for unambiguous metabolite annotation and structural elucidation. thermofisher.comsigmaaldrich.comthermofisher.comlabsolu.ca This methodology is crucial for resolving and identifying molecular species in complex biological samples, offering superior specificity, sensitivity, and reproducibility compared to unit resolution mass spectrometers. sigmaaldrich.comthermofisher.com HRAM-MS/MS can distinguish glycerol sn-regioisomers based on the relative abundance of product ions and allows for retrospective data analysis due to its full mass spectra acquisition mode. thermofisher.comlabsolu.ca

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a valuable and cost-effective technique for preliminary purity checks and for screening lipid classes. fishersci.ca It is capable of separating different classes or groups of compounds within the same class. Two-dimensional TLC (2D-TLC) can provide sufficient resolution for various lipid classes. While TLC is effective for separation and qualitative analysis, it typically cannot identify individual compounds on its own. For more detailed structural investigation, TLC spots can be scraped and subsequently analyzed by mass spectrometry. TLC is particularly useful in situations where HPLC or GC methods may not be suitable, such as when compounds lack UV activity or volatility.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of glyceryl triformate and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is widely used for detailed structural confirmation, enabling the verification of ester linkages and the identification of functional groups. fishersci.ca Fourier-transform infrared (FTIR) spectroscopy also plays a role in verifying functional groups present in the molecule. fishersci.ca Additionally, UV-VIS spectroscopy can be employed for the quantification of related compounds like glycerol. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique widely employed for the elucidation of molecular structures, determination of purity, and quantitative analysis of organic compounds. For glyceryl triformate, both ¹H NMR and ¹³C NMR are invaluable for confirming its structure and assessing its integrity .

¹H NMR Spectroscopy: The ¹H NMR spectrum of glyceryl triformate would exhibit signals corresponding to the protons on the glycerol backbone and the formyl protons of the ester groups. The glycerol backbone, being a 1,2,3-tri-substituted propane, contains methylene (B1212753) (–CH₂) and methine (–CH–) protons. The protons of the two primary carbon atoms (C1 and C3) of the glycerol backbone, when esterified, are chemically equivalent if the molecule is symmetrical, and would typically appear as a multiplet. The proton on the secondary carbon atom (C2) would also appear as a multiplet, often more complex due to coupling with the adjacent methylene protons. The formyl protons (O=CH–) are highly deshielded due to the electronegativity of oxygen and the carbonyl group, and are expected to appear as distinct singlets further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Glyceryl triformate would show signals for the primary (C1, C3) and secondary (C2) carbons of the glycerol backbone, as well as the carbonyl carbons of the three formate ester groups. The carbonyl carbons (C=O) typically resonate in the deshielded region of the spectrum, characteristic of ester carbonyls. The glycerol backbone carbons would appear in the aliphatic region, with the methine carbon (C2) generally more deshielded than the methylene carbons (C1, C3) due to its attachment to two ester functionalities.

While specific NMR data for glyceryl triformate is not extensively reported in general databases, the expected chemical shift ranges can be inferred from similar glycerol esters and formates. Table 1 provides an estimation of typical chemical shift ranges for the protons and carbons in glyceryl triformate.

Table 1: Expected NMR Chemical Shift Ranges for Glyceryl Triformate (Inferred)

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) |

| ¹H | Formyl protons (O=CH) | 8.0 - 8.3 |

| ¹H | CH₂ of glycerol | 4.1 - 4.5 |

| ¹H | CH of glycerol | 5.2 - 5.6 |

| ¹³C | Carbonyl (C=O) | 160 - 165 |

| ¹³C | CH₂ of glycerol | 60 - 65 |

| ¹³C | CH of glycerol | 68 - 72 |

These values are approximate and can vary depending on the solvent, concentration, and temperature. NMR spectroscopy is considered appropriate for structural confirmation and purity characterization of glyceryl triformate in synthetic chemistry research .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For glyceryl triformate, IR spectroscopy is highly effective for verifying the presence of ester linkages and other functional groups .

Key absorption bands expected for glyceryl triformate include:

Carbonyl stretching (C=O): Esters typically exhibit a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1735-1750 cm⁻¹. This is a prominent feature that confirms the presence of the ester functional group sci-hub.selibretexts.org.

C-O stretching: The C-O stretching vibrations of the ester linkages, particularly the C-O-C asymmetric and symmetric stretches, would appear in the region of 1000-1300 cm⁻¹. Specifically, the C-O stretch for formates often appears around 1180 cm⁻¹ nist.gov.

C-H stretching: Aliphatic C-H stretching vibrations (from the glycerol backbone) would be observed in the region of 2800-3000 cm⁻¹ researchgate.net.

C-H bending: C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected IR Absorption Bands for Glyceryl Triformate (Inferred)

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester | C=O stretching | 1735 - 1750 | Strong |

| Ester | C-O stretching | 1000 - 1300 (multiple bands) | Strong |

| Aliphatic | C-H stretching | 2800 - 3000 | Medium |

These characteristic bands allow for the identification of glyceryl triformate and the verification of its ester functional groups .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is typically used for compounds containing chromophores, which are functional groups with conjugated double bonds or aromatic systems that absorb UV or visible light mdpi.comfiu.edu.

Glyceryl triformate is a simple ester without extended conjugation or aromatic rings. Therefore, it is generally not expected to exhibit strong absorption in the conventional UV-Vis range (typically above 200-220 nm) researchgate.net. While glycerol itself can be quantified by UV-Vis, showing a major peak around 250 nm researchgate.net, this absorption is usually due to n→π* transitions of non-bonding electrons on oxygen atoms or impurities, and is often at the lower end of the UV spectrum core.ac.uk. For glyceryl triformate, any absorption in this region would likely be weak and less specific for structural elucidation compared to NMR or IR spectroscopy. UV-Vis spectroscopy might be more useful for detecting impurities that possess chromophores or for quantitative analysis if a suitable derivatization method to introduce a chromophore is employed google.com.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing comprehensive analytical data for complex samples. For glyceryl triformate, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for precise quantification and purity assessment .

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. It separates components of a mixture based on their volatility and interaction with a stationary phase (GC), and then identifies them by their mass fragmentation patterns (MS). While glyceryl triformate is a relatively small ester, polyhydric alcohol derivatives like glycerol often require derivatization (e.g., trimethylsilylation) to enhance their volatility and thermal stability, preventing decomposition in the hot GC inlet researchgate.netnih.gov. Once derivatized, GC-MS can provide retention time data for identification and characteristic mass spectra for structural confirmation and quantification. Electron ionization (EI) mass spectra typically produce a molecular ion and characteristic fragment ions that aid in structural elucidation nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing less volatile, polar, or thermally labile compounds, making it a complementary technique to GC-MS. It separates components in a liquid phase (LC) and then ionizes and fragments them for mass analysis (MS). LC-MS, particularly with electrospray ionization (ESI), can provide molecular weight information and characteristic fragmentation patterns for glyceryl triformate and its related compounds or impurities unitn.itnih.gov. For glycerolipids, including triglycerides, LC-MS/MS methods often utilize ammonium adduct ions ([M+NH4]⁺) as precursor ions, with subsequent fragmentation leading to the loss of esterified fatty acyl groups, which provides information about the composition of the molecule unitn.itresearchgate.netresearchgate.net. This approach would be relevant for identifying and quantifying glyceryl triformate and any mono- or di-formate impurities.

Statistical and Chemometric Approaches in Data Analysis

Principal Component Analysis (PCA): PCA is an unsupervised multivariate statistical technique that reduces the dimensionality of complex datasets while retaining most of the variance. It transforms the original variables into a new set of orthogonal variables called principal components (PCs). The first few PCs often capture the most significant variations in the data, allowing for visualization of trends, clusters, and outliers.

In the context of glyceryl triformate research, chemometric approaches can be applied to:

Quality Control and Assurance: By analyzing batches of glyceryl triformate, PCA can identify variations in composition or purity, ensuring product consistency.

Purity Assessment: Spectral or chromatographic fingerprints of pure glyceryl triformate can be compared to samples with potential impurities, allowing for the detection and even identification of contaminants.

Process Monitoring: Chemometrics can track changes in the composition of reaction mixtures during synthesis or degradation, providing insights into reaction kinetics and stability sci-hub.se.

Differentiation of Samples: If glyceryl triformate samples originate from different synthetic routes or sources, chemometric analysis can reveal subtle differences in their analytical profiles, aiding in traceability or authentication mdpi.comresearchgate.net.

Correlation of Analytical Data: Chemometrics can correlate data from different analytical techniques (e.g., combining NMR and IR data) to build more comprehensive models for understanding the compound's properties. For instance, PCA has been used to capture subtle differences in this compound samples analyzed by LC-MS/MS researchgate.net.

These statistical tools enhance the interpretability of high-dimensional analytical data, enabling more rigorous and efficient research on glyceryl triformate.

Applications and Advanced Materials Science Research with Glyceryl Triformate

Glyceryl Triformate as a Versatile Chemical Intermediate in Organic Synthesis

Glycerol (B35011), the foundational molecule of glyceryl triformate, is a highly versatile chemical compound with a rich history in research and technology, serving as a precursor in numerous chemical reactions. iarc.fr The increasing availability of glycerol as a byproduct of biodiesel production has spurred extensive research into its conversion into valuable chemicals, highlighting its role as a platform chemical. mdpi.com Glyceryl triformate itself is recognized as an intermediate in the synthesis of fine chemicals. metabolomicsworkbench.org

Precursor for Pharmaceuticals and Agrochemicals

Glyceryl triformate has been identified as a potential oviposition inducer for the corn earworm, indicating its possible utility in agrochemical applications. metabolomicsworkbench.org Beyond direct applications of glyceryl triformate, its constituent, formic acid, is employed as a preservative and antibacterial agent in various synthesis processes, including those relevant to livestock feed. mdpi.com Furthermore, derivatives obtained from the oxidation of glycerol, such as glyceric acid and glyceraldehyde, are utilized as precursors or intermediates in the pharmaceutical industry. Glyceric acid is a precursor for biodegradable polymers and finds use in pharmaceuticals and cosmetics, while glyceraldehyde is an intermediate in pharmaceutical synthesis. mdpi.com Glycerol itself is a key raw material in the pharmaceutical industry. google.com

Building Block for Specialty Chemicals

Glycerol serves as a fundamental building block for a wide array of high-value chemicals through various transformation pathways, including oxidation, reforming, carbonylation, acetalization, esterification, hydrogenolysis, and dehydration. mdpi.com Glyceryl triformate is categorized among "Polyols environmentally friendly low carbon chain carboxylate" products, alongside compounds like triacetin (B1683017) (glyceryl triacetate) and glyceryl tripropionate. nih.govnih.gov These related compounds are utilized in diverse industrial applications, such as foundry additives, environmental plasticizers, solvents, and fixatives in the aroma and perfume industry, and as hardeners for casting sand. nih.govnih.govlipidmaps.org Given the structural kinship of glyceryl triformate as a glycerol triester, it shares similar potential as a building block for specialty chemicals.

Exploration in Polymer Science and Engineering

Plasticizers are essential chemical additives that enhance the flexibility, durability, and processability of polymer materials. atamanchemicals.com Bio-based plasticizers, including those derived from glyceryl esters, are increasingly being explored as sustainable alternatives to traditional petroleum-based phthalate (B1215562) plasticizers. nih.gov Glycerol, the parent alcohol of glyceryl triformate, is a well-known plasticizer for various polymers. medchemexpress.comresearchgate.netperstorp.com

As a Plasticizer in Polymer Formulations (e.g., PVC)

Glycerol formate (B1220265), a broader classification that encompasses glyceryl triformate, shows potential as a plasticizer in polymer formulations. microchemlab.com Glyceryl triformate is specifically listed as an "environmental plasticizer" in certain product introductions. nih.gov Research indicates that glycerol can be combined with other molecules, such as succinic anhydride (B1165640) and alcohols, to enhance its plasticizing effect, particularly in flexible food packaging applications. medchemexpress.com While direct extensive research on glyceryl triformate as a plasticizer specifically for Polyvinyl Chloride (PVC) is not as widely documented as for some other glycerol esters like triacetin, the broader category of "glyceryl ester plasticizers" is recognized as a bio-based option for PVC. nih.gov Triacetin (glyceryl triacetate), a chemically analogous compound, is explicitly used as a plasticizer in PVC. atamanchemicals.com

Research in Energy and Biofuel Applications

Glycerol, a substantial byproduct of biodiesel production, is a focal point of research for its conversion into various valuable products, including biofuels. mdpi.comtandfonline.comresearchgate.net The transformation of glycerol into bioethanol represents a promising pathway for sustainable renewable energy. researchgate.net

Glyceryl triformate itself is associated with environmentally friendly low carbon chain carboxylates, which are relevant to the development of eco-friendly solvents. nih.gov In the context of advanced biofuel synthesis, the interesterification of triglycerides with methyl formate can yield formylglycerides, which include glyceryl triformate, thereby increasing biodiesel output without the formation of a separate glycerol phase. tandfonline.com This suggests its role as a co-product or intermediate in next-generation biofuel production processes.

Moreover, the electrochemical oxidation of glycerol can produce formic acid, a compound with potential as a fuel for direct and indirect formic acid fuel cells. mdpi.comrsc.org Energy-efficient hydrogen production can also be achieved through anodic glycerol oxidation, yielding formate, a derivative of formic acid. rsc.org Glycerol can also serve as a hydrogen source in metal-catalyzed transfer hydrogenation reactions, offering a more environmentally benign alternative to conventional hydrogen sources. mdpi.com

Environmental Fate and Sustainability Research of Glyceryl Formate Compounds

Hydrolysis and Degradation Pathways in Environmental Matrices

Research indicates that glyceryl triformate can serve as a model compound for studying esterification and hydrolysis reactions, suggesting its propensity for these chemical transformations . In synthetic processes, achieving full triformate substitution can be challenging due to competing decomposition pathways that involve hydrolysis and re-esterification .

Ecotoxicological Studies and Environmental Impact Assessments

Direct ecotoxicological studies and comprehensive environmental impact assessments specifically for glyceryl triformate are not extensively documented lgcstandards.com. Safety data sheets generally indicate that glyceryl triformate is not classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and contains no substances at concentrations considered hazardous to health lgcstandards.com. However, a complete understanding of its environmental impact requires considering its potential degradation products.

Aquatic and Terrestrial Ecosystem Effects

Given the limited direct data for glyceryl triformate, the aquatic and terrestrial ecosystem effects are often inferred from its hydrolysis products, glycerol (B35011) and formic acid.

Glycerol's Aquatic Ecotoxicity: Glycerol has been studied more extensively, and its aquatic ecotoxicity is generally considered low.

| Species (Endpoint) | Concentration (mg/L or mL/L) | Exposure Time | Reference |

| Oncorhynchus mykiss (LC50) | 51 - 57 mL/L | 96 hours | fishersci.sespectrumchemical.combyu.edu |

| Daphnia magna (EC50) | > 10000 mg/L | 24 hours | greenfield.com |

| Carassius auratus (LC50) | > 5000 mg/L | Not specified | |

| Entosiphon sulcatum (EC5) | 3200 mg/L | 72 hours | |

| Pseudomonas putida (EC5) | > 10000 mg/L | 16 hours | |

| Scenedesmus quadricauda (IC5) | > 10000 mg/L | 7 days |

While glycerol is not classified as environmentally hazardous, large or frequent spills could potentially have harmful effects on the environment greenfield.com. It is also noted as not classified as hazardous to the aquatic environment carlroth.com.

Terrestrial Ecosystem Effects: Specific terrestrial toxicity data for glycerol is not readily available . Formic acid, a component of glyceryl triformate, is classified as corrosive .

Bioaccumulation Potential

There is no specific bioaccumulation data available for glyceryl triformate lgcstandards.com. However, its degradation product, glycerol, has a low bioaccumulation potential. Glycerol's log Pow (octanol-water partition coefficient) values are consistently low and negative, ranging from approximately -1.75 to -2.1 fishersci.sebyu.educhemsupply.com.au. A low log Pow value indicates that a substance is highly water-soluble and has a low tendency to partition into fatty tissues, suggesting that bioaccumulation is unlikely for glycerol fishersci.segreenfield.com.

Persistence and Degradability in Various Environments

For glyceryl triformate itself, specific data on persistence and degradability in various environments are not available lgcstandards.com. However, based on its chemical structure as an ester of glycerol and formic acid, and the known properties of its constituent compounds, certain inferences can be made.

Glycerol is described as readily biodegradable, indicating that it breaks down quickly in the environment fishersci.segreenfield.comcarlroth.com. Its persistence is considered unlikely fishersci.se. Formic acid is also readily biodegradable . Generally, triglycerides and their degradation products are expected to undergo relatively rapid degradation through both biotic (microbial) and abiotic (chemical) pathways, leading to complete mineralization without the formation of persistent metabolites rivm.nl. This suggests that glyceryl triformate, once hydrolyzed, would likely follow similar degradation pathways to its readily degradable components. Glycerol is highly mobile in soils due to its water solubility fishersci.se.

Life Cycle Assessment (LCA) of Glycerol-Based Chemical Production

A specific Life Cycle Assessment (LCA) for the production of glyceryl triformate is not detailed in the provided search results. However, there is significant research on the LCA of glycerol and various glycerol-based chemicals, which provides a relevant context for the sustainability of compounds derived from glycerol.

The increasing production of biodiesel has led to a substantial surplus of crude glycerol, making it an attractive and sustainable feedstock for the chemical industry europa.eunih.govnih.govcranfield.ac.ukblr.comresearchgate.net. This surplus has spurred research into "glycerol valorization," which focuses on converting crude glycerol into higher-value products to improve the economics and environmental impact of biodiesel production europa.eunih.govresearchgate.net.

LCA studies on glycerol-based chemical production highlight that the environmental impacts can be significant, particularly if the glycerol is derived from energy-intensive routes, such as epichlorohydrin-derived glycerol rsc.orgrsc.org. For instance, the production of acrylic acid from epichlorohydrin-derived glycerol shows higher global warming potential compared to propylene-based processes rsc.orgrsc.org.

However, utilizing purified crude glycerol from the biodiesel industry can lead to a considerable reduction in environmental impact rsc.orgrsc.org. Key environmental hotspots identified in LCA studies for glycerol valorization technologies, such as the production of propanediols, include cooling water consumption, steam consumption in distillation, and the sourcing of glycerol itself cranfield.ac.uk.

The global warming potential for different glycerol-based acrylic acid production pathways, when using epichlorohydrin-derived glycerol, can be substantial.

Table: Global Warming Potential for Glycerol-Based Acrylic Acid Production Pathways (with Epichlorohydrin-derived Glycerol)

| Intermediate Pathway | Global Warming Potential (kg CO₂ eq. FU⁻¹) | Reference |

| Allyl alcohol | 1.67 × 10⁵ | rsc.orgrsc.org |

| Lactic acid | 1.80 × 10⁵ | rsc.orgrsc.org |

| Acrolein | 1.34 × 10⁵ | rsc.orgrsc.org |

| Propylene-based process (for comparison) | 0.552 × 10⁵ | rsc.orgrsc.org |

Note: FU⁻¹ refers to functional unit.

A sensitivity analysis showed that the global warming potential for acrylic acid production from glycerol varies significantly (from 0.676 × 10⁵ to 1.45 × 10⁵ kg CO₂ eq. FU⁻¹) depending on the crude glycerol purification method and its glycerol content rsc.orgrsc.org. Vacuum distillation with 50% glycerol content demonstrated the lowest global warming values rsc.org.

Sustainable Production and Disposal Considerations

Disposal Considerations for Glyceryl Triformate: Disposal of glyceryl triformate should be carried out in accordance with local regulations and environmental legislation lgcstandards.comcato-chem.com. It can be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing cato-chem.com. It is crucial to avoid contaminating water, foodstuffs, feed, or seed through improper storage or disposal cato-chem.com. Direct discharge to sewer systems or into the environment must be avoided cato-chem.com. Contaminated packaging should not be reused; instead, it can be triply rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, with combustible packaging materials suitable for controlled incineration with flue gas scrubbing cato-chem.com.

Sustainable Production of Glycerol-Based Chemicals: The valorization of crude glycerol, a byproduct of the biodiesel industry, is a key aspect of sustainable chemical production nih.govresearchgate.net. This involves transforming low-value glycerol into higher-value products. Biotechnological conversion processes, such as microbial fermentation, are being developed to produce biofuels (e.g., butanol, ethanol) and green chemicals (e.g., 1,3-propanediol) from glycerol europa.eunih.gov. These approaches offer a sustainable alternative to fossil oil-based chemical building blocks europa.eu.

Energy-efficient electrocatalytic methods are also being explored for the sustainable production of formate (B1220265) and green hydrogen from alkaline glycerol solutions, demonstrating a promising approach for waste-to-wealth conversion rsc.org. The integration of biocircular platforms that utilize waste glycerol alongside other low-cost substrates (e.g., domestic wastewater sludge, lignocellulosic biomass) is also being investigated to enhance energy sustainability researchgate.net. These efforts aim to minimize the environmental footprint of chemical production by leveraging byproducts and developing greener synthesis routes.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to glyceryl triformate research in metabolic engineering?

- Methodological Answer :

- Feasible : Ensure access to glyceryl triformate analogs and knockout microbial strains.

- Novel : Investigate understudied pathways (e.g., glyceryl triformate’s impact on lipid droplet formation in yeast).

- Ethical : Use CRISPR-Cas9 gene editing only in BSL-1 certified organisms.

- Relevant : Align with Sustainable Development Goals (SDGs) for green chemistry innovations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.